
(4-Piperidin-4-YL-phenyl)-methanol
Vue d'ensemble
Description
“(4-Piperidin-4-YL-phenyl)-methanol” is a chemical compound that is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C12H18ClNO . The SMILES string representation is OCC1=CC=C (C2CCNCC2)C=C1.Cl .
Chemical Reactions Analysis
“this compound” is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The exact chemical reactions involving this compound are not clearly mentioned in the available resources.
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 227.73 g/mol . It has a functional group of hydroxyl and is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Structural Studies and Theoretical Calculations : The compound [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, a derivative of the target compound, has been synthesized and analyzed for its structural properties using X-ray diffraction, spectroscopic techniques, and theoretical calculations. This study reveals insights into the compound's crystal structure, thermal properties, and molecular interactions (Karthik et al., 2021).
Antitubercular Activities : A related compound, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, was found to have significant antitubercular activity, including effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis (Bisht et al., 2010).
Anticancer Research : Derivatives of (4-Piperidin-4-yl-phenyl)-methanol have been explored for their antileukemic activity. For instance, certain piperidine derivatives have shown promising results in inhibiting the growth of human leukemia cells (Vinaya et al., 2011).
Synthesis and Characterization : The synthesis and crystal structure of various derivatives have been studied, offering insights into their molecular structure and potential applications in different fields of chemistry and medicine (Girish et al., 2008).
Pharmacological Potential : Research has been conducted on the synthesis of various derivatives of this compound for potential pharmacological applications. For example, studies on halogenated diphenylpiperidines as serotonin 5-HT2A ligands indicate potential uses in brain imaging for neurological research (Fu et al., 2002).
Catalytic Applications : Certain complexes derived from this compound have been explored for their role as catalysts in chemical reactions, such as the oxidative cyclization of alkenols (Dönges et al., 2014).
Antimicrobial Activities : Various derivatives have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown significant activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-piperidin-4-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-4,12-14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILJROLFLMLLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678120 | |
| Record name | [4-(Piperidin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885274-59-9 | |
| Record name | [4-(Piperidin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391800.png)
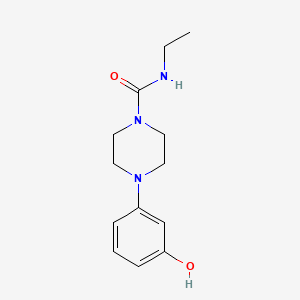
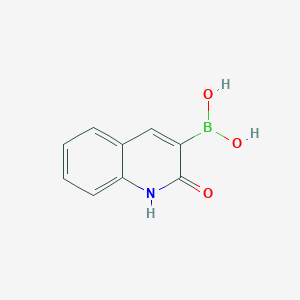
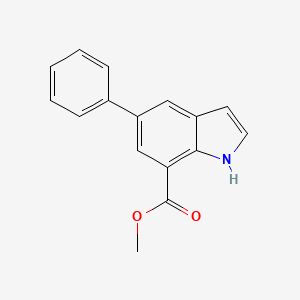
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)
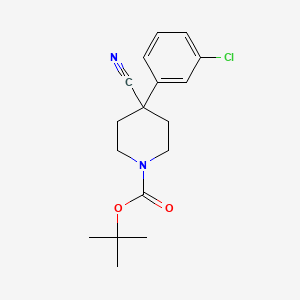

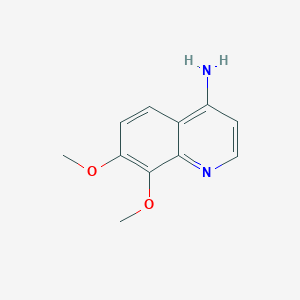
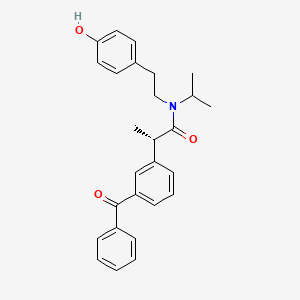




![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)